Lysergamide
Description
Properties
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAHGKEFJLNJB-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893673 | |
| Record name | (+)-Lysergamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-94-4 | |
| Record name | Lysergic acid amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysergamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Lysergamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-didehydro-6-methylergoline-8β-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LYSERGAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073830XH10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Arthur Stoll’s Fermentation Process
The biotechnological synthesis of lysergamide traces its origins to Arthur Stoll’s pioneering work in 1918, which revolutionized the isolation of ergot alkaloids from Claviceps purpurea cultures. Stoll’s method involved fermenting triticale (a wheat-rye hybrid) inoculated with Claviceps strains under controlled aerobic conditions. The resulting ergotamine tartrate was purified via sequential solvent extraction and crystallizations, yielding a platform for subsequent hydrolysis to lysergic acid. Modern iterations of this process optimize fermentation parameters—pH (4.5–7.0), temperature (20–40°C), and aeration rates—to achieve annual production scales of 10–15 metric tons.
Hydrolysis of Ergot Alkaloids
This compound is accessible through the hydrolysis of ergopeptine alkaloids (e.g., ergotamine, ergocristine). In Stoll’s protocol, ergotamine tartrate is treated with aqueous ammonia or potassium hydroxide, cleaving the peptide moiety to yield lysergic acid. Subsequent amidation with ammonia under reflux conditions furnishes this compound. Patent US3201326A details a refinement wherein Claviceps mycelium, suspended in phosphate buffer (pH 5.2), directly converts this compound precursors into lysergic acid via enzymatic deamidation. This approach achieves transformation efficiencies exceeding 80%, with final isolation involving n-butanol extraction and crystallization from ammonium hydroxide.
Synthetic Preparation Methods
Kornfeld’s Total Synthesis
The first total synthesis of lysergic acid, reported by Kornfeld in 1956, laid the groundwork for synthetic this compound production. Starting from 4-cyano-2-methylquinoline, Kornfeld’s 22-step sequence established the ergoline tetracyclic framework through aldol condensations and stereoselective reductions. A pivotal step involved the Darzens reaction of ketone 5 to generate unsaturated aldehyde 22 , which underwent cyclization to form the D ring. Despite its academic significance, the route’s complexity (nine steps yielding <5% overall) limited industrial adoption.
Woodward’s Enantioselective Approach
R.B. Woodward’s 1954 synthesis addressed stereochemical challenges via a tricyclic ketone intermediate (R)-31 , derived from 5-bromoisatin and methyl 6-methylnicotinate. Key innovations included aryne cyclization to construct the indole nucleus and sodium amide-mediated ring closure, achieving 36% yield for the critical tetracyclic intermediate. Woodward’s method enabled gram-scale production of optically pure lysergic acid, which was subsequently converted to this compound via amidation.
Rebek’s Tryptophan-Based Synthesis
Julius Rebek’s 1980s work exploited tryptophan 42 as a chiral starting material, circumventing the need for resolution steps. Tryptophan was acetylated and cyclized to tricyclic ketone 44 , which underwent spiro-lactonization and Henessian ring expansion to form pentacyclic lactone 49 . Dehydration and esterification yielded lysergic acid ester 51 , with final amidation producing this compound in 12 steps and 8% overall yield. This route’s reliance on biomass-derived tryptophan enhances sustainability compared to petrochemical alternatives.
Microbiological Conversion Processes
Claviceps purpurea Enzymatic Action
Patent US3201326A discloses a microbiological this compound synthesis leveraging Claviceps purpurea’s native enzymes. This compound or isothis compound, dissolved in dimethylformamide, is incubated with Claviceps mycelium in phosphate buffer (pH 5.0–5.5) at 37°C for 1–8 days. The enzymatic deamidation proceeds via amidase activity, with lysergic acid extracted using n-butanol and crystallized as the monohydrate (m.p. 224°C, [α]D +37.4°). This method achieves 85–95% conversion efficiency, making it viable for industrial-scale production.
Modern Innovations and Prodrug Synthesis
1-Acyl Substituted Lysergamides
Recent advancements focus on 1-acyl derivatives (e.g., 1P-LSD, 1CP-LSD) designed as prodrugs hydrolyzing to LSD in vivo. Synthesis involves acylating LSD’s indole nitrogen with reagents like cyclopropanoyl chloride, followed by purification via HPLC. In vitro studies confirm serum esterase-mediated conversion to LSD, with 1CP-LSD exhibiting an ED50 of 430.0 nmol/kg in murine head-twitch response assays. These derivatives circumvent legal restrictions while retaining psychoactive efficacy, driving their proliferation in research chemical markets.
Analytical and Quality Control Methods
Characterization of lysergamides demands multimodal analytics:
- GC-MS : Identifies degradation products (e.g., lumi-LSD) via electron ionization fragmentation.
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry, notably distinguishing 1-acyl isomers.
- HPLC-UV : Quantifies purity using C18 columns and acetonitrile/ammonium formate gradients.
- X-ray Crystallography : Resolves absolute configuration, as applied to lysergic acid monohydrate.
| Method | Target Analysis | Key Parameters |
|---|---|---|
| GC-MS | Degradation products | EI at 70 eV, m/z 323.2 (LSD) |
| NMR | Regioisomer differentiation | δ 6.2 ppm (C-2 proton) |
| HPLC-UV | Purity assessment | λ = 254 nm, retention time 8.2 min |
Chemical Reactions Analysis
Types of Reactions
d-Lysergic acid amide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert it to dihydrolysergic acid amide.
Substitution: Substitution reactions can occur at the amide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various amines can be used for substitution reactions.
Major Products
Oxidation: Lysergic acid.
Reduction: Dihydrolysergic acid amide.
Substitution: Various lysergic acid amide derivatives.
Scientific Research Applications
Psychiatric Treatment
Lysergamides have been investigated for their potential therapeutic applications in treating various psychiatric disorders:
- Depression and Anxiety : Studies suggest that LSD and its analogs may help alleviate symptoms of depression and anxiety through their effects on serotonin receptors. A population survey indicated a growing interest in psychedelics for mental health treatment .
- Post-Traumatic Stress Disorder (PTSD) : Research indicates that psychedelics can facilitate emotional processing and reduce avoidance behaviors in PTSD patients .
Substance Use Disorders
Lysergamides are being explored as adjuncts in the treatment of substance use disorders. Their ability to alter perception and cognition may assist individuals in confronting underlying issues associated with addiction .
Receptor Interactions
Lysergamides interact with various serotonin receptors, primarily 5-HT1A and 5-HT2A. The activation of these receptors is crucial for understanding the compounds' psychoactive effects:
- 5-HT2A Receptor : This receptor is central to the hallucinogenic effects of lysergamides. Research shows that compounds like LSM-775 exhibit nonselective agonism at this receptor, contributing to their psychoactive properties .
- 5-HT1A Receptor : Interestingly, LSM-775's activation of this receptor may mask its ability to induce certain hallucinogenic effects, indicating a complex interplay between different serotonin receptors .
Biotransformation Studies
Recent studies have demonstrated that several lysergamides serve as prodrugs for LSD. For instance, ALD-52 and 1P-LSD are rapidly converted to LSD upon administration, which may explain their similar behavioral effects observed in animal models .
Case Study 1: Intoxication from Hawaiian Baby Woodrose Seeds
A documented case highlighted the risks associated with natural sources of lysergamides. Two individuals experienced severe intoxication after ingesting seeds from Argyreia nervosa (Hawaiian Baby Woodrose), resulting in one fatality due to a fall. This case underscores the potential dangers of uncontrolled substance use involving lysergamide-containing plants .
Case Study 2: Clinical Trials on Psychedelic Therapy
Clinical trials investigating the efficacy of LSD-assisted psychotherapy for anxiety related to terminal illness have shown promising results. Participants reported significant reductions in anxiety levels and increased quality of life following treatment sessions involving controlled doses of LSD .
Comparative Data Table
| Compound | Primary Action | Therapeutic Potential | Notable Findings |
|---|---|---|---|
| Lysergic Acid Diethylamide (LSD) | 5-HT2A agonist | Depression, PTSD | Significant reduction in anxiety in clinical trials |
| 1P-LSD | Prodrug for LSD | Depression, Anxiety | Rapid conversion to LSD in vivo |
| ALD-52 | Prodrug for LSD | Substance Use Disorders | Similar effects to LSD observed |
| LSM-775 | Nonselective serotonin agonist | Limited hallucinogenic effects | Activation of 5-HT1A may mask hallucinogenic response |
Mechanism of Action
d-Lysergic acid amide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with dopamine and adrenergic receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
Comparison with Similar Lysergamide Compounds
This compound derivatives share the ergoline backbone but differ in substituents, leading to variations in potency, duration, receptor affinity, and subjective effects. Below is a detailed comparison:
Structural and Pharmacological Comparisons
Key Research Findings
- Potency and Safety: LSD remains the most potent this compound, with doses as low as 0.1 mg inducing profound effects. Novel derivatives like LSZ and ETH-LAD exhibit higher receptor binding affinity but similar safety profiles, lacking significant cardiotoxicity or neurotoxicity in preclinical studies .
- Metabolism : Prodrugs (e.g., 1P-LSD, 1cP-LSD) are enzymatically converted to LSD in vivo, explaining their overlapping effects .
- Subjective Effects : ETH-LAD and PRO-LAD emphasize sensory distortion (e.g., chromatic intensification), while LSZ favors introspective and emotional depth .
- Therapeutic Potential: Population surveys note that lysergamides are understudied compared to psilocybin or ayahuasca, but their high potency and long duration make them candidates for controlled psychiatric applications .
Clinical and Adverse Effects
- Vasoconstriction: Case reports link this compound use (e.g., LSD analogs) to reversible arterial stenosis, likely via 5-HT₂B-mediated vascular effects .
- Psychosocial Risks : Chronic use correlates with impulse control disorders (e.g., gambling, hypersexuality), though causality remains debated .
Legal and Regulatory Status
LSD is globally prohibited under Schedule I of the UN Convention on Psychotropic Substances (1971). Novel lysergamides (e.g., 1P-LSD, ETH-LAD) often exist in legal grey areas, marketed as "research chemicals" until specific analog laws are enacted .
Biological Activity
Lysergamides, particularly derivatives of lysergic acid diethylamide (LSD), have garnered attention for their complex biological activities, primarily through interactions with serotonin receptors. This article focuses on the pharmacological properties and biological activity of various lysergamides, including their mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Overview of Lysergamides
Lysergamides are a class of compounds that include LSD and its analogs. They are known for their psychoactive properties, often acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of these substances.
- Serotonin Receptor Interaction :
-
Metabolism and Pharmacokinetics :
- Research has shown that lysergamides undergo extensive metabolic transformations. For instance, 1P-AL-LAD, a novel lysergamide, is metabolized to AL-LAD as its primary metabolite, suggesting it may function as a prodrug . The study identified 14 metabolites formed through various metabolic pathways including hydroxylation and N-dealkylation.
1. Head Twitch Response (HTR) Studies
HTR studies in rodents serve as a behavioral proxy for human hallucinogenic effects. In these studies:
- 1P-AL-LAD : Induced a dose-dependent increase in HTR counts with an effective dose (ED50) of 491 nmol/kg, indicating significant psychoactive properties similar to LSD .
- LSM-775 : Exhibited nonselective agonist activity at both 5-HT1A and 5-HT2A receptors but required prior blockade of 5-HT1A receptors to produce HTRs, suggesting that its effects may be masked by simultaneous receptor activation .
| Compound | ED50 (nmol/kg) | Primary Metabolite | Key Findings |
|---|---|---|---|
| 1P-AL-LAD | 491 | AL-LAD | Strong HTR response; behaves as a prodrug |
| LSM-775 | Not specified | Not specified | Requires 5-HT1A blockade for HTR induction |
| ECPLA | Not specified | Not specified | High affinity for serotonin receptors |
2. Population Survey Data
A study evaluating the therapeutic potential of psychedelics found that while classic this compound use (e.g., LSD) was prevalent among respondents, novel lysergamides were less commonly reported. However, those who had used novel lysergamides demonstrated varied psychological outcomes that warrant further investigation into their therapeutic applications .
Implications for Therapeutic Use
The growing body of evidence suggests that lysergamides may hold therapeutic potential beyond their recreational use. Their interaction with serotonin receptors indicates possible applications in treating mental health disorders such as depression and anxiety. The safety profiles and efficacy of these compounds in clinical settings remain areas for future research.
Q & A
Q. What are the key structural characteristics of lysergamides that influence their pharmacological activity?
Methodological Answer: To analyze structural determinants, employ techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry for molecular weight validation. Compare structural motifs (e.g., alkyl side chains, indole ring substitutions) across analogs to correlate with receptor affinity data from radioligand binding assays .
Q. What safety protocols are essential when handling lysergamides in laboratory settings?
Methodological Answer: Implement fume hoods for aerosol containment, use personal protective equipment (PPE) with chemical-resistant gloves, and establish emergency response plans for accidental exposure. Reference safety data sheets (SDS) and consult toxicological studies on acute exposure thresholds .
Q. How can researchers optimize synthetic routes for novel lysergamide derivatives?
Methodological Answer: Systematically vary reaction parameters (temperature, catalysts) and monitor purity via high-performance liquid chromatography (HPLC). Compare yields and byproducts with existing literature to identify scalable, reproducible methods .
Q. What in vitro models are most suitable for preliminary screening of this compound bioactivity?
Methodological Answer: Use HEK-293 cells expressing serotonin (5-HT2A) receptors for binding assays. Pair with functional assays (e.g., calcium flux) to assess agonism/antagonism. Validate findings against known ligands like LSD-25 to establish baseline activity .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound receptor binding assays across studies?
Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., buffer composition, radioligand concentrations). Replicate experiments under standardized conditions and apply statistical tools (e.g., Bland-Altman plots) to quantify variability .
Q. What computational approaches are effective in predicting this compound interactions with neural receptors?
Methodological Answer: Use molecular docking (AutoDock Vina) to model ligand-receptor binding and molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies targeting key receptor residues .
Q. What methodological challenges arise in pharmacokinetic studies of lysergamides, and how can they be mitigated?
Methodological Answer: Address low bioavailability via microdosing protocols paired with ultrasensitive LC-MS/MS detection. Use deuterated analogs as internal standards to improve quantification accuracy in biological matrices .
Q. How can experimental designs be structured to investigate structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer: Design a systematic matrix of analogs with incremental structural modifications. Employ multivariate analysis (e.g., PCA) to isolate critical functional groups. Include positive/negative controls (e.g., LSD-25, inactive analogs) to validate assay sensitivity .
Q. What validation strategies are critical when developing new analytical methods for this compound quantification?
Methodological Answer: Follow ICH guidelines for method validation: assess linearity (R² > 0.99), precision (CV < 5%), and recovery rates (85–115%). Perform cross-laboratory reproducibility tests and compare with established methods (e.g., GC-MS) .
Q. How can researchers reconcile discrepancies between behavioral outcomes and neurochemical data in this compound studies?
Methodological Answer: Integrate multimodal approaches: pair behavioral assays (e.g., head-twitch response in rodents) with in vivo microdialysis to measure neurotransmitter release. Use longitudinal designs to track temporal correlations between neurochemical changes and observed behaviors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
